N-diphenylmethylsarcosine

Lipophilicity BBB permeability CNS drug design

N-Diphenylmethylsarcosine (CAS 137075-19-5, molecular formula C₁₆H₁₇NO₂, molecular weight 255.31 g/mol) is an N-substituted sarcosine derivative in which the nitrogen atom of N-methylglycine (sarcosine) carries a diphenylmethyl (benzhydryl) substituent. It belongs to the class of N-alkyl glycine derivatives that serve as substrate-based inhibitors of glycine transporter type-1 (GlyT1), a validated target for schizophrenia and cognitive disorders.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B8425231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-diphenylmethylsarcosine
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-17(12-15(18)19)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3,(H,18,19)
InChIKeyWNYKUIJULNIKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Diphenylmethylsarcosine: Structural, Physicochemical, and Procurement Baseline for Sarcosine-Derived GlyT1 Research Compounds


N-Diphenylmethylsarcosine (CAS 137075-19-5, molecular formula C₁₆H₁₇NO₂, molecular weight 255.31 g/mol) is an N-substituted sarcosine derivative in which the nitrogen atom of N-methylglycine (sarcosine) carries a diphenylmethyl (benzhydryl) substituent . It belongs to the class of N-alkyl glycine derivatives that serve as substrate-based inhibitors of glycine transporter type-1 (GlyT1), a validated target for schizophrenia and cognitive disorders [1]. The compound's predicted logP of 2.79 and polar surface area of 40.54 Ų differentiate it from the endogenous parent molecule sarcosine (logP approximately −0.8), indicating substantially higher lipophilicity that may influence blood-brain barrier permeability and CNS exposure .

Why N-Diphenylmethylsarcosine Cannot Be Interchanged with Sarcosine or Des-Methyl Analogs: Key Differentiation Drivers


Generic substitution among N-alkyl glycine derivatives is precluded by the profound influence of N-substituent identity on lipophilicity, ionization state, hydrogen-bonding capacity, and target binding kinetics. The diphenylmethyl group of N-diphenylmethylsarcosine confers a calculated logP of 2.79, over 1000-fold higher lipophilicity than sarcosine , and eliminates one hydrogen-bond donor relative to the des-methyl analog N-(diphenylmethyl)glycine (XLogP3 0.3; HBD count 2) [1]. In the GlyT1 inhibitor class, the mode of inhibition—competitive versus noncompetitive, reversible versus apparently irreversible—is dictated by the specific N-substituent as demonstrated for NFPS, (R)-NPTS, and Org24598 [2]. N-diphenylmethylsarcosine's tertiary amine (versus secondary amine in des-methyl analogs) alters the protonation state at physiological pH, affecting both passive membrane permeability and interactions with the GlyT1 binding pocket. These physicochemical and pharmacological differences mean that pharmacological profiles, assay behavior, and in vivo pharmacokinetics cannot be extrapolated from one N-substituted sarcosine to another.

Quantitative Differentiation Evidence: N-Diphenylmethylsarcosine vs. Closest Structural and Functional Analogs


Lipophilicity Comparison: N-Diphenylmethylsarcosine vs. Sarcosine (LogP 2.79 vs. approximately −0.8)

N-Diphenylmethylsarcosine exhibits a predicted octanol-water partition coefficient (LogP) of 2.79 , representing an increase of approximately 3.6 log units over the endogenous parent molecule sarcosine (LogP approximately −0.8). This corresponds to an over 4000-fold higher octanol-water partition ratio and is consistent with the lipophilicity enhancement observed with N-benzhydryl substitution in related amino acid derivatives [1].

Lipophilicity BBB permeability CNS drug design

Hydrogen Bond Donor Reduction: N-Methylation Eliminates One HBD vs. Des-Methyl Analog

The N-methyl group of N-diphenylmethylsarcosine reduces the hydrogen bond donor (HBD) count to 1 (carboxylic acid proton only), compared with 2 HBDs in the des-methyl analog N-(diphenylmethyl)glycine (carboxylic acid + secondary amine) [1]. This reduction in HBD capacity is consistent with established medicinal chemistry principles where N-methylation improves passive membrane permeability by lowering desolvation energy cost [1].

Hydrogen bonding Membrane permeability Drug-likeness

Predicted Acidity Constant (pKa): Carboxyl pKa Comparable to Sarcosine, Consistent with N-Alkyl-Glycine Scaffold

The predicted carboxyl pKa of N-diphenylmethylsarcosine is 2.23 ± 0.10 , nearly identical to the experimentally determined carboxyl pKa₁ of sarcosine (2.21) . This indicates that the diphenylmethyl N-substituent does not significantly perturb the acidity of the carboxylic acid group. At physiological pH 7.4, both compounds exist predominantly in their carboxylate anion form, but N-diphenylmethylsarcosine lacks the protonated secondary ammonium group characteristic of sarcosine (pKa₂ 10.0), resulting in different net charge and zwitterionic character.

Ionization pH-dependent solubility Zwitterion formation

Structural Class Relationship to Validated GlyT1 Inhibitors: Sarcosine-Based Pharmacophore with N-Benzhydryl Modification

N-Diphenylmethylsarcosine retains the core N-methylglycine (sarcosine) pharmacophore that is essential for GlyT1 substrate recognition and inhibition [1]. The sarcosine scaffold forms the basis of several well-characterized GlyT1 inhibitors including NFPS (IC₅₀ = 2.8 nM for hGlyT1) [2] and (R)-NPTS. In comprehensive mode-of-action studies, sarcosine-based compounds exhibit apparently irreversible, noncompetitive inhibition of electrogenic glycine transport, whereas non-sarcosine-based inhibitors such as SSR504734 show reversible, competitive behavior [1]. N-diphenylmethylsarcosine's N-benzhydryl substitution represents a distinct structural modification class within the sarcosine-derived series, where the large aromatic substituent may influence binding site accessibility and residence time at GlyT1.

GlyT1 inhibition Sarcosine pharmacophore Schizophrenia

Optimal Application Scenarios for N-Diphenylmethylsarcosine Based on Its Differentiated Profile


CNS Penetration-Focused GlyT1 Inhibitor Lead Optimization

N-Diphenylmethylsarcosine, with its logP of 2.79 , serves as a lipophilic scaffold for medicinal chemistry programs targeting GlyT1 inhibition with improved brain penetration over the hydrophilic endogenous ligand sarcosine (logP approximately −0.8). The N-benzhydryl group provides a vector for further substitution to tune CNS exposure and metabolic stability, making it a suitable starting point for structure-activity relationship studies aimed at identifying preclinical candidates for schizophrenia or cognitive disorders [1].

Comparative Transport Mechanism Studies in Sarcosine-Based vs. Non-Sarcosine-Based GlyT1 Series

Because sarcosine-based GlyT1 inhibitors operate through an apparently irreversible, noncompetitive mechanism distinct from the competitive binding of non-sarcosine inhibitors such as SSR504734 [1], N-diphenylmethylsarcosine can be employed as a tool compound to probe the contribution of N-substituent bulk and lipophilicity to binding kinetics and residence time at the GlyT1 transporter. The tertiary amine structure (single HBD) provides a clean comparator to secondary amine-containing analogs such as N-(diphenylmethyl)glycine (2 HBDs) [2].

Analytical Method Development and QC Reference for N-Substituted Sarcosine Derivatives

The well-defined predicted physicochemical properties—pKa 2.23 , logP 2.79, PSA 40.54 Ų, and boiling point 379.5 °C —make N-diphenylmethylsarcosine a suitable reference compound for developing and validating HPLC, LC-MS, and ion chromatography methods applicable to the broader class of N-alkyl glycine derivatives. Its distinct retention characteristics relative to sarcosine and des-methyl analogs facilitate method specificity testing.

N-Alkyl Amino Acid Building Block for Peptidomimetic Synthesis

As a protected N-alkyl glycine derivative, N-diphenylmethylsarcosine can serve as a building block in solid-phase or solution-phase synthesis of peptidomimetics and α-peptoids, where the benzhydryl group provides steric bulk and lipophilic character distinct from simpler N-alkyl substituents such as N-benzyl or N-isopropyl . The compound's predicted stability profile supports its use as a synthetic intermediate in combinatorial library construction.

Quote Request

Request a Quote for N-diphenylmethylsarcosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.